molecular formula C13H15N3O4 B602022 Imazethapyr Impurity 14 CAS No. 102771-62-0

Imazethapyr Impurity 14

Cat. No.: B602022
CAS No.: 102771-62-0
M. Wt: 277.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imazethapyr Impurity 14 is a chemical compound associated with the herbicide imazethapyr, which belongs to the imidazolinone class of herbicides. Imazethapyr is widely used in agriculture to control a variety of broadleaf weeds and grasses. Impurities in herbicides like imazethapyr can arise during the synthesis or degradation processes and may have different chemical properties and biological activities compared to the parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imazethapyr involves the formation of its imidazolinone ring structure. The preparation of Imazethapyr Impurity 14 likely follows similar synthetic routes with variations that lead to the formation of the impurity. The general synthetic route for imazethapyr includes the reaction of 2-chloro-5-ethylpyridine with isopropylamine to form an intermediate, which then undergoes cyclization to form the imidazolinone ring .

Industrial Production Methods

Industrial production of imazethapyr and its impurities involves large-scale chemical reactions under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the desired product’s quality and yield. The specific conditions for producing this compound would depend on the exact chemical structure and desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Imazethapyr Impurity 14 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the impurity into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield amine derivatives. Substitution reactions can result in a variety of substituted imidazolinone compounds.

Scientific Research Applications

Chemical Properties and Formulation

Imazethapyr Impurity 14 is a derivative of Imazethapyr, which is a systemic, non-selective herbicide. Its molecular weight is approximately 277.28 g/mol. The compound is typically formulated in various forms, including liquids and granules, to facilitate its application in different agricultural settings .

Agricultural Applications

1. Weed Control

This compound is extensively used for controlling a wide range of terrestrial and aquatic weeds. Its effectiveness spans both pre-emergence and post-emergence applications. The following table summarizes the key weeds controlled by Imazethapyr:

Weed Type Examples
Annual GrassesBarnyardgrass, Crabgrass
Broad-Leaved WeedsCocklebur, Pigweeds
Perennial WeedsStinkweed, Wild mustard
Aquatic WeedsWater hyacinth, Cattails

This herbicide is particularly effective in crops such as soybeans, peanuts, lentils, and other beans and peas .

2. Application Methods

The application methods for this compound vary depending on the target area:

  • Terrestrial Applications : Ground and aerial spraying are common methods. Granular formulations can also be broadcasted.
  • Aquatic Applications : These can be made as liquids via boat or aerial methods, often mixed with surfactants for enhanced efficacy .

Environmental Impact and Safety

The use of this compound has been evaluated for its environmental impact. Studies indicate that when applied according to guidelines, the risks to human health and the environment remain minimal. The U.S. Environmental Protection Agency has assessed dietary risks related to food and drinking water exposure as below their levels of concern .

Case Studies

Case Study 1: Efficacy in Soybean Cultivation

A study conducted in the Midwest U.S. evaluated the impact of Imazethapyr on soybean yield and weed control. The findings revealed that fields treated with Imazethapyr showed a significant reduction in weed biomass compared to untreated fields. The yield increased by approximately 15% due to effective weed suppression.

Case Study 2: Aquatic Application in Wetland Management

In a controlled wetland area, Imazethapyr was applied to manage invasive aquatic species. The results indicated a substantial decrease in invasive plant cover within three months post-application. This case highlights the compound's utility in ecological management practices.

Mechanism of Action

The mechanism of action of Imazethapyr Impurity 14 is likely similar to that of imazethapyr, which inhibits the enzyme acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting AHAS, the compound disrupts protein synthesis, leading to the death of susceptible plants. The molecular targets and pathways involved include the AHAS enzyme and the associated metabolic pathways for amino acid synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Imazethapyr Impurity 14 include other imidazolinone herbicides such as:

  • Imazapyr
  • Imazamox
  • Imazapic

Comparison

Compared to these similar compounds, this compound may have unique chemical properties and biological activities due to its specific structure. For example, it may exhibit different levels of toxicity, environmental persistence, or efficacy in controlling weeds. Understanding these differences can help optimize the use of imazethapyr and its related compounds in agricultural practices .

Biological Activity

Imazethapyr Impurity 14 is a compound related to the herbicide imazethapyr, which is widely used for controlling weeds in various crops. Understanding its biological activity is essential for assessing its environmental impact, toxicity, and potential applications in agriculture and beyond. This article reviews the biological activity of this compound based on diverse scientific literature, focusing on its mechanism of action, effects on plant physiology, degradation pathways, and relevant case studies.

Target Enzyme
Imazethapyr and its impurities primarily target the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (BCAAs) in plants. The inhibition of this enzyme disrupts protein synthesis and leads to phytotoxic effects, including impaired growth and development in susceptible plant species .

Biochemical Pathways
The inhibition of AHAS by Imazethapyr results in significant disruptions to several biochemical pathways, affecting carbohydrate, lipid, and amino acid metabolism. This interference can lead to reduced chlorophyll content and decreased photosynthetic activity, ultimately causing plant death .

Biological Effects

Phytotoxicity
this compound exhibits notable phytotoxic effects. Studies indicate that it inhibits shoot growth and induces photoinhibition in non-target plants. The compound reduces chlorophyll content and alters photosynthetic efficiency, leading to stunted growth .

Antioxidant Activity
Research has shown that treatment with imazethapyr can increase the activity of antioxidant enzymes such as phenylalanine ammonia lyase (PAL), phenol oxidase (POD), glutathione reductase (GR), and glutathione-S-transferase (GST) in plants like lentils. This increase suggests a stress response mechanism to counteract the oxidative damage caused by the herbicide .

Case Studies

  • Bacterial Degradation
    A study isolated Brevibacterium sp. IM9601, which demonstrated the ability to utilize imazethapyr as its sole carbon source. Under optimized conditions (27 °C, pH 6.0), this strain achieved over 90% degradation of imazethapyr within five days. This highlights the potential for bioremediation strategies using specific bacterial strains to mitigate the environmental impact of imazethapyr .
  • Environmental Concerns
    Imazethapyr's slow hydrolysis and toxicity raise concerns about its potential leaching into groundwater and affecting non-target organisms. Studies have indicated that it poses risks to both ecosystems and human health due to its persistent nature in soil environments .

Data Table: Biological Effects of this compound

Biological Effect Observation Source
Inhibition of Shoot GrowthSignificant reduction in shoot length
Reduction in Chlorophyll ContentDecreased chlorophyll levels observed
Induction of PhotoinhibitionLowered photosynthetic efficiency
Increased Antioxidant Enzyme ActivityEnhanced activity of PAL, POD, GR, GST
Bacterial Degradation RateUp to 90% degradation by Brevibacterium sp. IM9601

Properties

IUPAC Name

5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(11(18)19)4-7(17)5-14-9/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZVMJUVFWHFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imazethapyr Impurity 14
Reactant of Route 2
Reactant of Route 2
Imazethapyr Impurity 14
Reactant of Route 3
Imazethapyr Impurity 14
Reactant of Route 4
Imazethapyr Impurity 14
Reactant of Route 5
Imazethapyr Impurity 14
Reactant of Route 6
Imazethapyr Impurity 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.